molecular formula C19H16F3N3O2S B2687353 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 932460-02-1

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2687353
CAS RN: 932460-02-1
M. Wt: 407.41
InChI Key: ZVAJSWKHXHGQCP-UHFFFAOYSA-N
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Description

“2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H12N2O2S . It has a molecular weight of 248.3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-imidazol ring attached to a phenyl group at the 5th position and a methyl group at the 1st position. This imidazole ring is also attached to a thioacetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Derivatives of imidazole have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some derivatives showed appreciable antibacterial activity and were also evaluated against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Furthermore, another study synthesized benzimidazole derivatives starting from a common intermediate, demonstrating significant antibacterial activity (Ramalingam et al., 2019).

Antifungal Applications

A series of imidazole derivatives was designed and synthesized, targeting drug-resistant fungal infections. These compounds were tested against various fungal strains, revealing some derivatives with significant activity against Candida albicans and Candida krusei. Molecular docking studies indicated the potential mode of action of these compounds (Altındağ et al., 2017).

Anticancer Applications

Research into imidazole derivatives has also extended into the exploration of anticancer properties. One study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against human lung adenocarcinoma cells, revealing a compound with high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).

Antioxidant and Coordination Complex Applications

In addition to antimicrobial and anticancer activities, some imidazole derivatives have been studied for their antioxidant activity and as coordination complexes for potential therapeutic applications. For instance, pyrazole-acetamide derivatives were synthesized and characterized, showing significant antioxidant activity (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not available in the sources I found .

Future Directions

The future directions for the research and development of this compound are not available in the sources I found .

properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)28-12-17(26)24-14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJSWKHXHGQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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